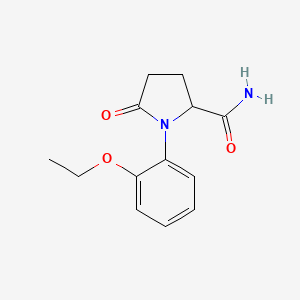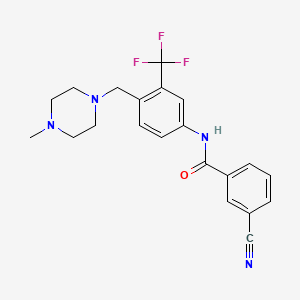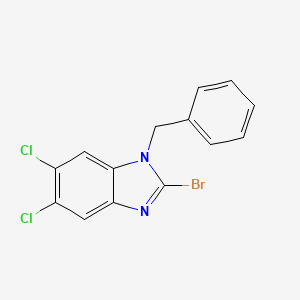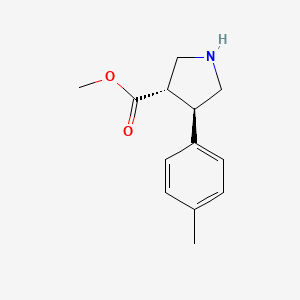![molecular formula C8H8BrN3 B13119917 7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13119917.png)
7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system, with a bromine atom at the 7th position and an ethyl group at the 2nd position. Imidazopyridines are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with ethyl bromoacetate under phase transfer catalysis conditions. The reaction is carried out in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide in dimethylformamide at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazole and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridine derivatives, which can have different biological activities and properties .
Scientific Research Applications
7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Imidazopyridine derivatives are investigated for their potential as therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For example, some imidazopyridine derivatives are known to modulate GABA_A receptors, which play a crucial role in the central nervous system . The exact molecular pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine can be compared with other similar compounds in the imidazopyridine family:
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: This compound has similar structural features but with additional methyl groups, which can influence its biological activity.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: The presence of a phenyl group instead of an ethyl group can lead to different chemical and biological properties.
Imidazo[4,5-c]pyridine Derivatives: These compounds have a different ring fusion pattern, which can result in distinct pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
7-bromo-2-ethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8BrN3/c1-2-6-11-7-5(9)3-4-10-8(7)12-6/h3-4H,2H2,1H3,(H,10,11,12) |
InChI Key |
GXPYXRZXSRDLLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC=CC(=C2N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


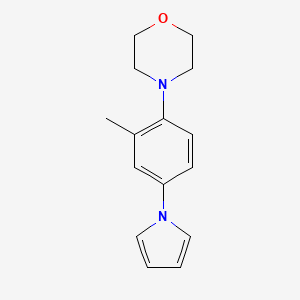
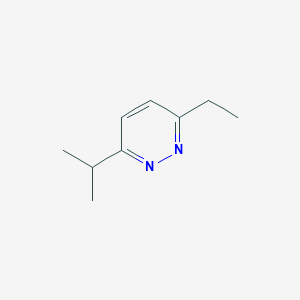
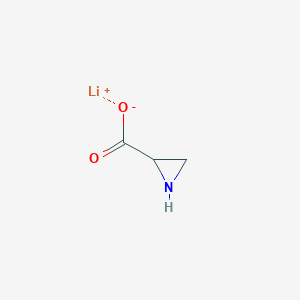

![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13119883.png)
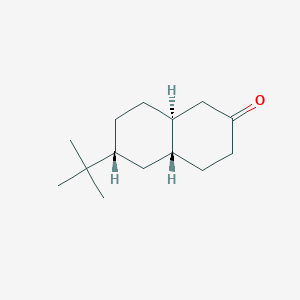
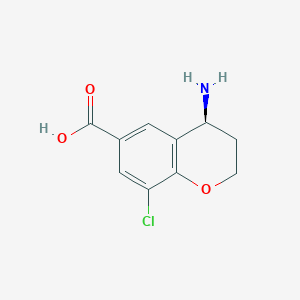
![Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13119898.png)


